L-Cystine dimethyl ester dihydrochloride
Description
Contextual Significance in Amino Acid Chemistry
The significance of L-Cystine dimethyl ester dihydrochloride (B599025) is rooted in the fundamental chemistry of its parent molecules, L-cysteine and L-cystine. L-cysteine is a proteinogenic amino acid notable for its thiol (-SH) side chain. wikipedia.org This thiol group is highly reactive and plays a crucial role in the structure and function of many proteins and enzymes. wikipedia.org
Two molecules of L-cysteine can oxidize to form a disulfide bond (-S-S-), creating a single molecule of L-cystine. nih.gov This disulfide bridge is a key covalent linkage that stabilizes the three-dimensional structures of proteins. nih.gov L-Cystine dimethyl ester dihydrochloride retains this critical disulfide bond while modifying the carboxylic acid groups of the L-cystine molecule into methyl esters. This esterification alters the molecule's chemical properties, such as its charge and reactivity, making it a useful tool in specific synthetic procedures like solution-phase peptide synthesis. sigmaaldrich.com By providing a protected form of L-cystine, it allows for controlled reactions in the step-by-step assembly of peptide chains. myskinrecipes.com
Overview of Research Utility
The utility of this compound in a research context is multifaceted, extending from fundamental synthesis to the development of therapeutic strategies.
Peptide and Protein Synthesis: The compound serves as a valuable precursor and intermediate in the synthesis of peptides and proteins. myskinrecipes.com It is particularly useful for introducing disulfide bonds, which are essential for the structural integrity and biological activity of many peptides. scbt.com Its application is well-suited for solution-phase peptide synthesis methodologies. sigmaaldrich.com
Drug Delivery and Biomaterials: Researchers have explored its use in the development of drug delivery systems. myskinrecipes.com It can be incorporated into carrier molecules to enhance the bioavailability and targeted delivery of therapeutic agents. myskinrecipes.com Furthermore, its capacity to act as a cross-linking agent makes it valuable in the design and stabilization of biomaterials and scaffolds for tissue engineering. myskinrecipes.com
Inhibition of Crystallization: L-Cystine dimethyl ester (CDME) has been studied for its ability to inhibit the crystallization of L-cystine. nih.govnih.gov This research is particularly relevant to the medical condition cystinuria, where the excessive crystallization of L-cystine leads to the formation of kidney stones. Studies have shown that CDME can act as a "molecular imposter," binding to the surface of L-cystine crystals and slowing their growth. nih.gov While more stable diamide (B1670390) derivatives have since been developed, CDME served as an important model compound in this area of research. nih.govnih.gov
Other Research Applications: The compound has been investigated in other specific research areas. For instance, it has been used in studies exploring potential cancer treatments, where its mechanism may involve the generation of hydrogen peroxide under UV light and the inhibition of DNA synthesis. biosynth.com It has also been used in neuroscience research to study its effects on reversing the respiratory depression induced by opioids like morphine. nih.gov
Historical Perspective of Chemical Study
The study of L-cystine esters is part of a broader history of amino acid chemistry that began with the isolation of the first amino acid in the early 19th century. The specific synthesis and characterization of this compound are products of 20th-century advancements in organic synthesis and analytical techniques.
Early research into amino acid derivatives was driven by the need to create protected forms for peptide synthesis. The esterification of the carboxyl group is a classic protection strategy. The availability of compounds like this compound facilitated more complex peptide synthesis, allowing researchers to build and study proteins with greater control.
More recently, research has shifted towards its functional applications. For example, a 2018 study on L-cystine diamides as crystallization inhibitors references earlier work by Ward and co-workers on L-cystine dimethyl ester (CDME), indicating that its role in this specific application was being actively investigated in the years prior. nih.gov This highlights a transition from foundational synthetic chemistry to its use as a tool in biomedical research to address specific pathological conditions like cystinuria. nih.gov Studies in the early 2020s have further utilized the D-isomer of cystine dimethyl ester to investigate its potential in mitigating the adverse effects of opioids, demonstrating the continued exploration of this compound and its analogs in pharmacology. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 32854-09-4 sigmaaldrich.com |
| Molecular Formula | C₈H₁₆N₂O₄S₂ · 2HCl scbt.com |
| Molecular Weight | 341.28 g/mol sigmaaldrich.com |
| Appearance | White to almost white powder/crystal |
| Melting Point | 182-183 °C (decomposes) myskinrecipes.comsigmaaldrich.com |
| Optical Activity | [α]22/D −36.0° (c = 4% in methanol) sigmaaldrich.com |
| Solubility | Soluble in water biosynth.com |
Table 2: Summary of Research Findings
| Research Area | Key Findings |
|---|---|
| Peptide Synthesis | Serves as an intermediate for incorporating disulfide bridges in solution-phase peptide synthesis. myskinrecipes.comsigmaaldrich.com |
| Crystallization Inhibition | Acts as an inhibitor of L-cystine crystal growth, relevant for cystinuria research. nih.govnih.gov |
| Pharmacology | Investigated for potential anti-tumor activity and for its ability to reverse opioid-induced respiratory depression. biosynth.comnih.gov |
| Drug Delivery | Used in the design of drug carriers and as a cross-linker in biomaterials for tissue engineering. myskinrecipes.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H18Cl2N2O4S2 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
InChI Key |
QKWGUPFPCRKKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways from Precursors
The primary and most established method for synthesizing L-Cystine dimethyl ester dihydrochloride (B599025) involves the direct esterification of L-cystine using an alcohol in the presence of a chlorinating agent. This approach is favored for its efficiency and directness.
Esterification Reactions of L-Cystine
The synthesis of L-Cystine dimethyl ester dihydrochloride is typically achieved through the Fischer esterification of L-cystine with methanol (B129727). google.com This reaction involves treating L-cystine with an excess of methanol, which acts as both the solvent and the reactant. An acid catalyst is required to protonate the carboxylic acid groups, making them more susceptible to nucleophilic attack by the methanol. The dihydrochloride salt form of the product is a natural outcome of using a chloride-containing acid catalyst.
Role of Chlorinating Reagents in Synthesis
Chlorinating reagents, most commonly thionyl chloride (SOCl₂), play a crucial role in this esterification. google.com Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then decomposes to generate hydrogen chloride (HCl) in situ. This gaseous HCl acts as the acid catalyst for the esterification. The use of thionyl chloride is advantageous as it is a liquid reagent that is easily handled and its byproducts (sulfur dioxide and HCl) are gaseous, which simplifies the work-up procedure. The reaction is initiated by adding thionyl chloride to cold methanol, followed by the addition of L-cystine. google.com
Optimization of Reaction Conditions and Yields
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | L-Cystine | google.com |
| Reagents | Methanol, Thionyl Chloride | google.com |
| Initial Temperature | -10 to 10°C | google.com |
| Reflux Temperature | 65 to 70°C | google.com |
| Product Form | Dihydrochloride salt | google.com |
Derivatization Strategies and Analogue Synthesis
This compound is a versatile precursor for the synthesis of a variety of analogues, primarily through modifications at the amino groups or conversion of the ester functionalities.
N-Acetylation and Amidation Reactions
N-Acetylation: The free amino groups of this compound can be readily acetylated. A common method involves treating the dihydrochloride salt with acetic anhydride (B1165640) in the presence of a base, such as triethylamine. google.comgoogle.com The base neutralizes the hydrochloride salts, liberating the free amines for reaction with the acetylating agent. The reaction is typically performed in a suitable organic solvent like acetonitrile (B52724) at a controlled temperature, often starting at 0-5°C during the addition of reagents. google.com This process yields N,N'-diacetyl-L-cystine dimethyl ester, a key intermediate for further derivatization. google.com Yields for this acetylation step are reported to be in the range of 73-75% with high purity. google.com
| Starting Material | Reagents | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | Acetic anhydride | Triethylamine | Acetonitrile | ≤5°C | 73-75% | google.comgoogle.com |
Amidation: The methyl ester groups of this compound or its N-acetylated derivative can be converted to amides. Direct amidation of the N-acetylated intermediate, di-N-acetylcystine dimethyl ester, can be achieved using aqueous ammonium (B1175870) hydroxide. google.com This reaction leads to the formation of the corresponding diamide (B1670390), di-N-acetylcystine diamide, with reported yields of 60-70%. google.com
Formation of Polymeric Structures and Conjugates
The integration of this compound into polymeric structures and conjugates is an area of significant research interest, primarily driven by the desire to create novel biomaterials with specific functionalities. The disulfide linkage inherent in the molecule offers a biodegradable component, making it particularly attractive for applications in drug delivery and tissue engineering.
The amino groups of this compound provide reactive sites for polymerization and conjugation to pre-existing polymers. One of the common strategies involves the "grafting to" method, where the molecule is attached to a polymer backbone. This approach has been explored for various polymers to enhance properties such as mucoadhesion and stability at physiological pH. nih.gov While much of the literature focuses on the broader category of L-cysteine and its derivatives, the principles are directly applicable to the dimethyl ester form. nih.gov
For instance, L-cystine derivatives have been incorporated into polyesters and polyurethanes. The general synthetic route can involve the reaction of the amino groups of the cystine ester with functional groups on a prepolymer. An example of a similar compound, L-cystine methyl ester, has been used in conjunction with 1,6-hexamethylene diisocyanate (HMDI) and poly(ε-caprolactone) (PCL) for applications in tissue engineering and drug delivery. nih.gov Such materials have been noted for their enzymatic degradation sensitivity and thermal stability. nih.gov
Another significant application is in the development of biodegradable macromolecular contrast agents for magnetic resonance imaging (MRI). In one study, biodegradable Gd-DTPA L-cystine bisamide copolymers were synthesized. This was achieved through the condensation copolymerization of diethylenetriamine (B155796) pentaacetic acid (DTPA) dianhydride with cystine bisamides. nih.gov These copolymers, with molecular weights in the range of 22-25 kDa, demonstrated the ability to degrade in the presence of cysteine through disulfide-thiol exchange reactions. nih.gov This degradation pathway is a key feature, allowing for the eventual clearance of the agent from the body. nih.gov
The following table summarizes representative examples of polymer systems that can be synthesized using L-cystine derivatives, including this compound, and their potential applications.
| Polymer System Component 1 | Polymer System Component 2 | Resulting Polymer/Conjugate | Potential Application |
| This compound | 1,6-hexamethylene diisocyanate (HMDI)/poly(ε-caprolactone) (PCL) | Biodegradable Polyurethane | Tissue Engineering, Drug Delivery |
| This compound | Diethylenetriamine pentaacetic acid (DTPA) dianhydride | Gd-DTPA L-cystine bisamide copolymers | MRI Contrast Agent |
| This compound | Hyaluronic Acid | Thiolated Hyaluronic Acid | Mucoadhesive Drug Delivery |
| This compound | Chitosan | Thiolated Chitosan | Enhanced Drug Permeation |
These examples highlight the utility of this compound as a crosslinking agent or a monomer in the synthesis of functional polymers. The disulfide bond provides a reversible linkage that can be cleaved under specific physiological conditions, a property that is highly sought after in the design of "smart" biomaterials.
Chemical Reactivity and Reaction Mechanisms
Disulfide Bond Chemistry and Redox Behavior
The central disulfide linkage is a key feature of L-Cystine dimethyl ester dihydrochloride (B599025), making it an active participant in redox reactions. This bond can be both cleaved through reduction and formed through oxidation, a characteristic that is fundamental to the chemistry of cysteine and cystine derivatives.
The disulfide bond in L-Cystine dimethyl ester dihydrochloride can undergo reductive cleavage to yield two molecules of L-cysteine methyl ester. nih.gov This reaction is a cornerstone of disulfide chemistry and is crucial in many biochemical and synthetic processes. The reduction involves the breaking of the sulfur-sulfur bond and the subsequent capping of the resulting thiolates with a proton source.
A variety of reducing agents can accomplish this transformation. In laboratory settings, thiols like dithiothreitol (B142953) (DTT) are commonly used to reduce disulfide bonds in peptides and proteins. nih.gov The general mechanism involves a thiol-disulfide exchange, where the reducing agent's thiol groups attack the disulfide bond of the cystine derivative.
Table 1: Common Reagents for Disulfide Bond Reduction
| Reagent | Typical Conditions |
|---|---|
| Dithiothreitol (DTT) | Aqueous buffer, pH 7-8 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, wide pH range |
| 2-Mercaptoethanol (β-ME) | Aqueous buffer, pH 7-8 |
The product of this reduction, L-cysteine methyl ester, is a thiol whose sulfhydryl group is highly nucleophilic and reactive. wikipedia.org
The reverse of reductive cleavage is the oxidation of two thiol molecules to form a disulfide bond. L-cysteine methyl ester can be oxidized to form L-Cystine dimethyl ester. In biological systems, L-cysteine is readily oxidized to L-cystine. researchgate.net This oxidation can be facilitated by various oxidizing agents or atmospheric oxygen, often catalyzed by metal ions. researchgate.net
The stability of L-Cystine dimethyl ester is a significant consideration. The disulfide bond itself can be a point of metabolic activity through disulfide exchange pathways. nih.gov Compared to its corresponding diamide (B1670390) derivatives, L-Cystine dimethyl ester (CDME) is considered less chemically and metabolically stable. nih.govnih.gov The stability of L-cystine is also pH-dependent; it has low solubility at neutral pH, which can lead to precipitation in aqueous media like cell culture formulations. evonik.com The oxidation of L-cysteine to L-cystine can be achieved through various chemical methods, for instance, using chlorine in an aqueous solution. researchgate.net
Ester Hydrolysis and Transesterification Reactions
The two methyl ester groups in this compound are susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification reactions.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-mediated hydrolysis, using reagents such as lithium hydroxide, is a common synthetic route to convert the dimethyl ester into its corresponding dicarboxylic acid. nih.gov In biological systems, this transformation is often mediated by esterase enzymes, which can compromise the in vivo stability of ester-containing compounds. nih.gov
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. While less commonly discussed in the context of this specific molecule in the provided literature, it is a fundamental reaction of esters. This reaction is typically catalyzed by an acid or base and involves the equilibrium-driven replacement of the methoxy (B1213986) group with another alkoxy group from a different alcohol.
Table 2: Conditions for Ester Hydrolysis
| Catalyst | Reagent(s) | Product(s) |
|---|---|---|
| Base | LiOH, NaOH, or KOH in H₂O/solvent | L-Cystine dicarboxylic acid + Methanol (B129727) |
| Acid | H₃O⁺ (e.g., HCl in H₂O) | L-Cystine dicarboxylic acid + Methanol |
Reactivity of Amine Functionalities
The two primary α-amino groups are key sites of reactivity, functioning as potent nucleophiles and as handles for forming amide bonds, particularly in the context of peptide chemistry.
L-Cystine dimethyl ester is utilized in peptide synthesis. The amine functionalities can act as nucleophiles to attack an activated carboxylic acid, forming a new amide (peptide) bond. This process is fundamental to elongating a peptide chain.
For the reaction to proceed efficiently, the carboxylic acid partner is typically "activated" using a coupling reagent. A variety of such reagents exist, designed to facilitate amide bond formation while minimizing side reactions and racemization. bachem.com In synthetic schemes involving cystine derivatives, coupling agents like PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed to mediate the formation of amide bonds. nih.gov These reactions are often carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and deprotonate the amine, thereby increasing its nucleophilicity. nih.gov
Table 3: Common Peptide Coupling Reagents
| Reagent Class | Example(s) | Description |
|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide) | A classic reagent that activates carboxyl groups; often used with additives like HOBt to reduce racemization. bachem.com |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | Highly efficient reagents that convert carboxyl groups into active esters. nih.govbachem.com |
The primary amine groups of this compound are nucleophilic and can react with a wide array of electrophilic species. interchim.fr For the amine to act as a nucleophile, it must be in its deprotonated, free base form. The reactivity is pH-dependent, as at low pH the amine is protonated as an ammonium (B1175870) salt (-NH₃⁺), which is not nucleophilic.
The nucleophilic amine can attack various electrophilic centers, including:
Activated Esters: N-hydroxysuccinimide (NHS) esters are common reagents that react with primary amines to form stable amide bonds. interchim.frmdpi.com
Acyl Halides: These highly reactive compounds readily form amides with primary amines.
Aldehydes and Ketones: Amines react with carbonyl compounds to form a Schiff base (imine) intermediate, which can be subsequently reduced to a stable secondary amine. interchim.fr
Isocyanates and Isothiocyanates: These functional groups react with primary amines to form urea (B33335) and thiourea (B124793) linkages, respectively. interchim.fr
The nucleophilicity of the α-amino group is influenced by the electronic environment, including the pKa of its conjugate acid. nih.gov This inherent reactivity makes the amine functionalities versatile handles for chemical modification and conjugation.
Acid-Base Properties in Organic and Aqueous Media
This compound is a salt, meaning that in its solid form, the amino groups are protonated, and it has chloride counter-ions. When dissolved in a solvent, particularly an aqueous one, the compound's acidic and basic properties become apparent. The acid-base behavior is primarily determined by the two protonated α-amino groups, as the carboxylic acid groups are esterified and thus significantly less acidic than in the parent amino acid, L-cystine.
In an aqueous solution, this compound acts as an acidic compound due to the presence of the two protonated amino groups (-NH3+). These groups can donate a proton to a base, such as water, establishing an equilibrium. The dissolution and initial acidic reaction can be represented as follows:
C8H16N2O4S2·2HCl(s) ⇌ C8H18N2O4S2^2+(aq) + 2Cl^-(aq) C8H18N2O4S2^2+(aq) + H2O(l) ⇌ C8H17N2O4S2^+(aq) + H3O^+(aq)
The esterification of the carboxyl groups in L-cystine to form the dimethyl ester has a significant impact on the acidity of the α-amino groups. The electron-withdrawing inductive effect of the ester groups (-COOCH3) increases the acidity of the neighboring protonated amino groups, resulting in a lower pKa value compared to that of L-cystine. In L-cystine, the pKa values for the two amino groups are in the range of 8.0 to 8.7. Therefore, it is expected that the pKa values for the amino groups of L-cystine dimethyl ester will be lower than this range.
The following table provides a comparison of the pKa values for the functional groups in L-cysteine and L-cystine, which helps in understanding the expected acid-base behavior of this compound.
| Compound | Functional Group | pKa Value |
| L-Cysteine | α-Carboxyl (-COOH) | ~1.71 |
| α-Amino (-NH3+) | ~8.33 | |
| Thiol (-SH) | ~10.78 | |
| L-Cystine | α-Carboxyl (-COOH) | ~1.0 - 2.1 |
| α-Amino (-NH3+) | ~8.0 - 8.7 |
In organic media, the acid-base properties of this compound will be highly dependent on the nature of the solvent. In aprotic non-polar solvents, it is likely to be poorly soluble and exist primarily as an ion pair. In polar aprotic solvents, it may dissociate to a greater extent. In basic organic solvents, such as amines, the protonated amino groups will be deprotonated.
Furthermore, the stability of this compound in aqueous solution is pH-dependent. The ester groups are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. Under acidic conditions (low pH), the rate of hydrolysis is generally slow. However, as the pH increases and becomes neutral or alkaline, the rate of base-catalyzed hydrolysis increases significantly. This hydrolysis reaction yields L-cystine and methanol.
Additionally, the disulfide bond in L-cystine and its derivatives can undergo cleavage under certain conditions, particularly in the presence of reducing agents or at very high pH. The compound is also susceptible to oxidation, a common characteristic of sulfur-containing amino acids.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography Studies of Crystal Structures
Detailed X-ray diffraction studies have been conducted on the monohydrate form of L-Cystine dimethyl ester dihydrochloride (B599025). The analysis revealed that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁, a common space group for chiral molecules. iucr.org
The crystal structure is stabilized by an extensive network of hydrogen bonds. A key conformational feature identified in the study is the disulfide dihedral angle—the angle between the two C-S-S planes—which was measured to be -84.4°. This particular angle indicates a "left-handed" helical sense for the cystinyl group within the molecule. iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 14.80 Å |
| b | 9.34 Å |
| c | 5.85 Å |
| β | 91.47° |
| Molecules per unit cell (Z) | 2 |
| Disulfide Dihedral Angle (C-S-S-C) | -84.4° |
The specific crystal form of a compound, known as a polymorph, can be influenced by the conditions under which it is crystallized. For the studied monohydrate crystal of this compound, the crystals were obtained through the slow evaporation of a solution containing a mixture of water and ethanol. iucr.org
While the parent compound, L-cysteine, is known to exhibit multiple polymorphic forms under different pressures, detailed studies specifically identifying different polymorphs for this compound are not extensively documented in the reviewed literature. ed.ac.uk The crystallization conditions, such as solvent system, temperature, and rate of cooling, are critical factors that could potentially lead to the formation of different crystal packing arrangements, but further research is needed to isolate and characterize other possible polymorphs of this specific ester salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides critical information about the structure of the molecule in the solution state, serving as a powerful complement to solid-state X-ray crystallography data.
¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum provides distinct signals corresponding to the different types of protons. A study conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) identified the key chemical shifts.
The proton on the α-carbon (the carbon adjacent to the carbonyl and amino groups) appears at approximately 4.31 ppm. The protons of the methyl ester group (OCH₃) resonate at around 3.77 ppm. The two diastereotopic protons on the β-carbon (the CH₂ group attached to the sulfur atom) are observed as a multiplet around 3.35-3.42 ppm.
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| α-CH | ~4.31 |
| -OCH₃ | ~3.77 |
| β-CH₂ | ~3.35 - 3.42 |
¹³C NMR spectroscopy maps the carbon framework of a molecule. While specific experimental data for this compound is not detailed in the available literature, the expected chemical shifts can be predicted based on established ranges for similar functional groups. oregonstate.eduwisc.edu
The carbonyl carbon (C=O) of the ester group is expected to appear in the downfield region, typically between 165-175 ppm. The α-carbon (CH-NH₂) signal would likely be found in the 50-60 ppm range. The β-carbon (CH₂-S), being attached to a sulfur atom, is predicted to resonate at approximately 35-45 ppm, a region characteristic for cystine residues. frontiersin.orgnih.gov The methyl ester carbon (-OCH₃) would appear further upfield, generally in the 50-55 ppm range.
While one-dimensional NMR provides foundational data, advanced two-dimensional (2D) NMR techniques are necessary to gain deeper insights into the molecule's conformation in solution. Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly valuable. rsc.org
For this compound, a COSY experiment would confirm the connectivity between the α-proton and the β-protons through scalar coupling. A NOESY experiment would reveal through-space correlations between protons that are close to each other, which is crucial for determining the preferred orientation of the side chains and the conformation around the disulfide bond. rsc.orgresearchgate.net Although the disulfide bond itself is NMR-inactive, the spatial relationships of the adjacent protons provide indirect but powerful constraints for modeling the molecule's three-dimensional structure in solution. frontiersin.orgresearchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in elucidating the conformational and bonding characteristics of this compound. These methods probe the vibrational modes of molecules, offering a fingerprint of the functional groups present and their chemical environment. nih.govacs.org
Identification of Functional Groups and Bonds
The vibrational spectra of this compound are characterized by bands corresponding to its constituent functional groups. While direct spectra for this specific compound are not extensively published, analysis can be inferred from the spectra of its parent molecule, L-cystine, and related cysteine esters. nih.govvub.be
The key functional groups and their expected vibrational frequencies include:
Amine Group (as -NH₃⁺): Due to the dihydrochloride salt form, the amino groups are protonated. This results in characteristic N-H stretching and bending vibrations.
Ester Group (C=O and C-O): The presence of two dimethyl ester groups introduces strong carbonyl (C=O) stretching bands. Compared to the carboxylic acid in L-cystine, the C=O stretch in the ester is typically found at a higher wavenumber. C-O stretching vibrations are also prominent. acs.org
Disulfide Bond (S-S): The S-S stretching vibration is a key feature of cystine and its derivatives. This bond typically gives rise to a weak to medium intensity band in the Raman spectrum, often found in the 450-550 cm⁻¹ region. vub.be The S-S stretch is a useful marker for the integrity of the cystine molecule. rsc.org
C-S Bond: The carbon-sulfur bond stretching vibration is also observable, typically in the 600-700 cm⁻¹ range. researchgate.net
Alkyl Groups (CH₂, CH₃): The spectra will also contain bands corresponding to the stretching and bending vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups. researchgate.net
Interactive Table: Expected Vibrational Bands for this compound Data inferred from studies on L-cystine and related cysteine esters.
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| Protonated Amine | N-H Stretch | 3100 - 3000 | FTIR / Raman |
| Protonated Amine | N-H Bend | 1600 - 1500 | FTIR |
| Ester Carbonyl | C=O Stretch | 1750 - 1735 | FTIR (Strong) |
| Ester | C-O Stretch | 1300 - 1000 | FTIR |
| Disulfide | S-S Stretch | 550 - 450 | Raman |
| Carbon-Sulfur | C-S Stretch | 700 - 600 | Raman |
Low-Frequency Vibrational Spectroscopy Studies
Low-frequency vibrational spectroscopy, particularly in the terahertz region, is valuable for studying the vibrations of heavier atoms and intermolecular interactions. For this compound, this technique is especially useful for probing the disulfide bridge. researchgate.net The low-frequency bands associated with the S-S linkage provide insight into the conformational state of the molecule. researchgate.net These vibrational modes can be described as phonon modes with significant coupling to intramolecular vibrations, offering a more complete picture of the molecule's solid-state structure. researchgate.net
Mass Spectrometry Applications in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. In the context of this compound, it is used for reaction monitoring and confirming product identity through fragmentation analysis. rsc.orgsemanticscholar.org
LC-MS/MS for Derivatized Products
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing complex mixtures. ddtjournal.com While this compound is already an ester derivative of L-cystine, further derivatization can be employed to enhance its chromatographic behavior or ionization efficiency in the mass spectrometer. nih.gov
For instance, in broader studies of cysteine-containing molecules, derivatization of the thiol group is a common strategy to prevent oxidation and improve detection. nih.gov Reagents like monobromobimane (B13751) are used to specifically target and alkylate thiol groups, allowing for precise quantification. nih.gov Although the disulfide bond in this compound is stable, reductive cleavage followed by derivatization could be used to quantify it as its cysteine methyl ester components. This approach is crucial for monitoring reactions where the disulfide bond is either formed or broken.
Structural Confirmation via Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of protonated this compound can be predicted based on extensive studies of protonated L-cystine. nih.govresearchgate.net
The primary fragmentation pathways for the core cystine structure involve the cleavage of the disulfide (S-S) and carbon-sulfur (C-S) bonds. nih.govresearchgate.net
S-S Bond Cleavage: This is a major fragmentation route, leading to the formation of a protonated cysteine methyl ester radical cation and a neutral cysteine methyl ester radical.
C-S Bond Cleavage: Cleavage of the C-S bond also occurs, resulting in the loss of a portion of the molecule.
Ester Group Fragmentation: The dimethyl ester groups can undergo characteristic fragmentation, such as the neutral loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O). Fragmentation can also occur adjacent to the carbonyl group. libretexts.org
High-resolution mass spectrometry allows for the precise mass measurement of these fragments, enabling the confirmation of their elemental composition and, by extension, the structure of the parent molecule. nih.govresearchgate.net
Interactive Table: Predicted Major Fragmentation Pathways for Protonated L-Cystine Dimethyl Ester
| Precursor Ion | Fragmentation Pathway | Key Fragment Ion(s) |
|---|---|---|
| [M+H]⁺ | Disulfide (S-S) Bond Cleavage | [C₄H₉NO₂S]⁺ (Protonated Cysteine Methyl Ester) |
| [M+H]⁺ | Carbon-Sulfur (C-S) Bond Cleavage | Fragments from loss of C₄H₈NO₂ |
| [M+H]⁺ | Loss from Ester Group | [M+H - CH₃OH]⁺ |
This detailed structural analysis through fragmentation patterns is essential for unequivocally identifying this compound in various experimental settings. nih.gov
Applications As a Reagent and Building Block in Organic Synthesis
Role in Peptide and Protein Synthesis Methodologies
The compound is a key reagent in biochemical research and pharmaceutical development, where it functions as a precursor for the synthesis of peptides and proteins. myskinrecipes.com Its structure is particularly advantageous as it allows for the direct incorporation of a cystine residue, complete with the disulfide linkage that is crucial for the tertiary structure and stability of many biologically active peptides and proteins. myskinrecipes.combachem.com The esterification of the carboxyl groups and the dihydrochloride (B599025) salt form of the amines provide temporary protection, facilitating its use in standard peptide coupling strategies.
In Solid-Phase Peptide Synthesis (SPPS), a peptide chain is assembled sequentially while one end is anchored to an insoluble resin support. L-Cystine dimethyl ester dihydrochloride can be utilized as a building block within this methodology. In this context, it functions as a diamino acid. After neutralizing the amine hydrochlorides, it can be coupled to the resin-bound peptide chain. Subsequently, the ester groups can be hydrolyzed, and the peptide chain can be extended from the newly freed carboxyl groups, or the molecule can be used to link two separate peptide chains together on the solid support. The use of such pre-formed disulfide-containing units is a strategic approach to simplify the synthesis of complex peptides that require specific disulfide connectivity, avoiding complex on-resin oxidation steps that can lead to side products. bachem.compeptide.com
This compound is well-suited for use in solution-phase peptide synthesis. In this classical approach, peptide chains are built in a homogenous solution. The compound's solubility characteristics and protected functional groups allow it to be coupled with other amino acids or peptide fragments in solution. The ester groups prevent the carboxyl functions from reacting out of turn, while the amine groups are readily available for amide bond formation after neutralization. This method is often employed for large-scale synthesis of peptides, and the use of this compound provides a direct and efficient route to introduce the cystine moiety.
Disulfide bridges are critical structural motifs that stabilize the three-dimensional conformations of numerous peptides and proteins, including hormones, toxins, and growth factors. springernature.comresearchgate.netnih.gov The synthesis of peptides containing these bridges can be challenging, often requiring specific protection strategies and controlled oxidation steps to ensure the correct cysteine residues are linked. bachem.comresearchgate.net
This compound offers a significant advantage by providing a pre-formed disulfide bond. scbt.com By incorporating this molecule directly into a peptide sequence, chemists can bypass the often-problematic oxidation step required to form the disulfide link from two separate cysteine residues. This strategy is particularly valuable in the synthesis of peptides with multiple disulfide bonds, where it helps ensure the correct connectivity and reduces the formation of isomeric impurities. myskinrecipes.comresearchgate.net The molecule essentially acts as a stable, ready-to-use cassette for introducing a disulfide-linked diamino acid into a growing peptide chain. myskinrecipes.com
Precursor in the Synthesis of Chiral Compounds
The inherent chirality of this compound, derived from the naturally occurring L-amino acid, makes it a useful starting material for the synthesis of other chiral molecules. The stereocenters are preserved during its preparation and can be transferred to new, more complex structures. This is a fundamental concept in asymmetric synthesis, where chiral precursors from the "chiral pool" are used to build new enantiomerically pure compounds.
Research has shown its utility in the preparation of modified amino acids, which are essential for creating specialized peptides with enhanced biological activity or stability. myskinrecipes.com Furthermore, it has been used as a chiral precursor in materials science, for instance, in the synthesis of chiral carbon dots. rsc.org In such applications, the molecular framework of this compound serves as a scaffold, imparting its specific stereochemistry onto the final product.
Integration into Polymer and Material Science Research
Beyond peptide synthesis, this compound has found applications in polymer chemistry, particularly in the creation of functional and "smart" polymers. The disulfide bond within its structure is susceptible to cleavage by reducing agents like glutathione (B108866), a molecule found in biological systems. This redox-responsive behavior allows for the design of biodegradable materials for applications such as drug delivery and tissue engineering. myskinrecipes.comnih.gov
A prominent application of this compound in material science is its role as a chain extender in the synthesis of poly(urea-urethane)s. nih.govresearchgate.net In this process, a pre-polymer is first formed from a macrodiol (like poly(ethylene glycol)) and a diisocyanate (like 1,6-hexamethylene diisocyanate). This compound is then added as a chain extender. researchgate.netresearchgate.net
After neutralization of the amine hydrochlorides with a base such as triethylamine, the two primary amine groups of the L-cystine derivative react with the isocyanate ends of the pre-polymer, linking them together and extending the polymer chain. researchgate.net This reaction introduces urea (B33335) linkages and, crucially, incorporates the disulfide bond into the polymer backbone. The resulting poly(urea-urethane)s are biodegradable, as the disulfide bonds can be broken in a reductive environment, such as that found inside cells with high concentrations of glutathione. nih.govresearchgate.net This property makes them highly attractive for creating materials for controlled drug release systems and temporary biomedical scaffolds. nih.govresearchgate.net
Table 1: Components in the Synthesis of a Glutathione-Responsive Poly(urea-urethane) using this compound
| Component Type | Example Compound | Role in Polymerization |
|---|---|---|
| Macrodiol | Poly(ethylene glycol) (PEG) | Forms the soft segment of the polymer. |
| Diisocyanate | 1,6-Hexamethylene diisocyanate (HDI) | Reacts with the macrodiol to form a pre-polymer and with the chain extender. |
| Chain Extender | This compound | Links pre-polymer chains and introduces disulfide bonds for biodegradability. nih.govresearchgate.net |
| Base | Triethylamine | Neutralizes the dihydrochloride salt to free the amine groups for reaction. researchgate.net |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Speeds up the reaction between isocyanate and hydroxyl/amine groups. researchgate.net |
Design of Biodegradable Polymer Systems
This compound serves as a valuable building block in the design of biodegradable polymer systems, primarily due to the presence of a reducible disulfide bond in its structure. This inherent feature allows for the synthesis of polymers that can degrade under specific physiological conditions, such as the reductive environment found within cells.
One significant application is in the development of reduction-sensitive poly(urethane-urea)s. In these systems, L-cystine dimethyl ester is utilized as a chain extender. The synthesis typically involves a two-step process. First, a prepolymer is formed by reacting a diol, such as poly(caprolactone) (PCL) or poly(ethylene glycol) (PEG), with a diisocyanate, like hexamethylene diisocyanate (HMDI). Subsequently, this compound is added, and the reaction proceeds to form the final poly(urethane-urea). nycu.edu.tw The disulfide linkages incorporated into the polymer backbone can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione, leading to the degradation of the polymer chain. This property is particularly advantageous for creating materials for controlled drug delivery, where the polymer matrix can be designed to break down and release its payload in a target-specific manner. nycu.edu.tw
Another key area of application is in the formulation of dual-responsive hydrogels for oral drug delivery. nih.govnih.gov These hydrogels can be synthesized by crosslinking a pH-responsive polymer, such as poly(L-lysine isophthalamide), with this compound. nih.govrsc.org The resulting hydrogel network exhibits both pH and redox sensitivity. At an acidic pH, characteristic of the stomach, the hydrogel remains in a collapsed and compact state. Upon reaching the more neutral and reducing environment of the intestine, the hydrogel swells and begins to degrade due to the cleavage of the disulfide crosslinks, facilitating the controlled release of the encapsulated therapeutic agent. nih.govrsc.org
The incorporation of L-cystine dimethyl ester not only imparts biodegradability but can also influence the physical properties of the resulting polymers. For instance, in poly(urethane-urea)s, the presence of the methoxycarbonyl side groups from the L-cystine dimethyl ester unit can lead to more degradable materials, potentially due to lower crystallinity and improved penetration of water or reducing agents into the polymer structure. us.es
Below is a table summarizing examples of biodegradable polymer systems designed using L-Cystine dimethyl ester.
| Polymer System | Monomers/Components | Role of L-Cystine Dimethyl Ester | Key Feature | Potential Application |
| Poly(urethane-urea)s | Poly(caprolactone) (PCL), Hexamethylene diisocyanate (HMDI) | Chain extender | Reduction-sensitive degradation | Controlled drug delivery |
| Poly(urethane-urea)s | Poly(ethylene glycol) (PEG), Hexamethylene diisocyanate (HMDI) | Chain extender | Reduction-sensitive degradation | Controlled drug delivery |
| Dual-responsive hydrogels | Poly(L-lysine isophthalamide) | Crosslinker | pH and redox-responsive | Oral drug delivery |
Synthesis of Analogues and Molecular Probes
L-Cystine dimethyl ester has served as a template for the synthesis of various analogues and molecular probes, primarily aimed at improving its stability and efficacy for specific applications, such as the inhibition of L-cystine crystallization in cystinuria. nih.govnih.gov
A significant class of analogues developed are L-cystine diamides. These compounds are synthesized to address the chemical and metabolic stability issues associated with the ester groups in L-cystine dimethyl ester, which are susceptible to hydrolysis. nih.gov The synthesis of L-cystine diamides typically involves the amidation of N,N'-bis-Boc-L-cystine with a desired amine, followed by the deprotection of the Boc groups. nih.govacs.org This approach has led to the creation of a series of L-cystine diamides with varying terminal groups, some of which have shown significantly greater potency as L-cystine crystallization inhibitors compared to the parent ester. nih.govnih.gov For example, L-cystine bismorpholide and L-cystine bis(N'-methylpiperazide) were found to be substantially more effective. nih.gov
Further modifications have been explored, such as Nα-methylation of the L-cystine diamides. However, these methylated analogues were found to be devoid of inhibitory activity, highlighting the importance of the free amino groups for effective binding to the L-cystine crystal surface. nih.gov
Another synthetic modification involves the acylation of the amino groups of L-cystine dimethyl ester. For instance, N,N'-bis(acryloyl) cystine dimethyl ester has been synthesized through the amidation reaction of acryloyl chloride with this compound in the presence of a base like triethylamine. nih.gov This analogue can then be further reacted, for example, through ammonolysis, to produce N,N'-bis(acryloyl)cystinamide, a monomer used in the creation of reduction-responsive nanohydrogels. nih.gov Similarly, treatment of N,N'-dibenzoyl-L,L-cystine dimethyl ester with butylamine (B146782) has also been reported. ju.edu.jo
In the context of molecular probes, L-cystine dimethyl ester and its analogues act as "molecular imposters". acs.orgresearchgate.net They are designed to mimic the structure of L-cystine and bind to the growing crystal surfaces, thereby inhibiting further crystallization. acs.org Their effectiveness as crystal growth inhibitors makes them valuable tools for studying the mechanisms of crystallization and for screening potential therapeutic agents for diseases like cystinuria. nih.gov The synthesis of a diverse library of these analogues allows for the investigation of structure-activity relationships, providing insights into the molecular recognition processes that govern crystal growth. acs.org
The table below presents a selection of synthesized analogues of L-Cystine dimethyl ester and their intended purpose.
| Analogue Name | Synthetic Precursors/Reagents | Purpose of Synthesis |
| L-Cystine diamides (e.g., L-cystine bismorpholide) | N,N'-bis-Boc-L-cystine, Morpholine, Trifluoroacetic acid or HCl | To improve chemical and metabolic stability for L-cystine crystallization inhibition. nih.govnih.gov |
| N,N'-dimethyl L-cystine diamides | N,N'-dimethyl L-cystine, various amines | To investigate the role of Nα-methylation on crystallization inhibition. nih.gov |
| N,N'-bis(acryloyl) cystine dimethyl ester | This compound, Acryloyl chloride, Triethylamine | Intermediate for the synthesis of crosslinking monomers for nanohydrogels. nih.gov |
| N,N'-dibenzoyl-L,L-cystine dihydrazide | N,N'-dibenzoyl-L,L-cystine dimethyl ester, Hydrazine | Chemical synthesis exploration. ju.edu.jo |
Biochemical and Biophysical Research Applications in Vitro and in Silico
Mechanism-Based Studies of L-Cystine Crystal Growth Inhibition
L-Cystine dimethyl ester dihydrochloride (B599025) (L-CDME) has been a focal point of in vitro and in silico research aimed at understanding and preventing the crystallization of L-cystine, a key pathological event in the genetic disorder cystinuria. nih.gov This research explores its function as a "molecular imposter" that interferes with the highly ordered process of crystal formation. nih.govacs.org
The primary mechanism by which L-CDME inhibits L-cystine crystal growth is through the "molecular imposter" hypothesis. nih.govacs.org As a structural mimic of L-cystine, L-CDME is designed to interact with and bind to the growing crystal surfaces. nih.gov Specifically, in situ atomic force microscopy (AFM) has revealed that L-CDME binds to the {100} and {101̅0} step planes of L-cystine crystals. nih.govnih.govacs.org This binding is stereospecific, with the internal backbone of the L-CDME molecule mimicking the attachment of L-cystine molecules at these active growth sites. nih.govacs.org
Once bound, the terminal methyl ester groups of L-CDME protrude from the crystal surface. nih.govacs.org This creates steric hindrance, physically blocking the subsequent attachment of incoming L-cystine solute molecules to adjacent crystal sites. nih.govacs.org This frustration of the normal growth process effectively "pins" the steps, a mechanism consistent with the Cabrera-Vermilyea model of step pinning for crystal growth inhibition. acs.org Computational modeling corroborates these experimental findings, with calculations of binding energies supporting the favorable adsorption of L-CDME to the morphologically important crystal surfaces, particularly the {101̅0} faces. nih.govacs.org The absence of inhibition by structurally related molecules that lack the terminal ester groups or have modified amine groups underscores the critical role of these specific chemical features in the binding mechanism. acs.org
The binding of L-CDME to specific crystal faces has a profound and observable impact on both the growth kinetics and the resulting morphology of L-cystine crystals. nih.gov Real-time in situ atomic force microscopy (AFM) provides a nanoscale view of this process, showing that L-CDME dramatically reduces the growth velocity of the six symmetry-equivalent {100} steps that emanate from spiral dislocations on the crystal surface. nih.govnih.gov This reduction in step velocity is a direct consequence of the molecular imposter mechanism, where L-CDME molecules pin the growth steps. acs.org
The efficacy of L-CDME as a crystallization inhibitor has been quantified through various in vitro assays. acs.orgnih.gov These assays are designed to simulate the supersaturated conditions found in the urine of individuals with cystinuria. nih.gov A common method involves preparing a metastable supersaturated solution of L-cystine and incubating it with varying concentrations of the inhibitor. nih.govrsc.org Over a period of time, typically 72 hours, L-cystine crystallizes out of the solution in control samples, while effective inhibitors maintain a higher concentration of L-cystine in the supernatant. nih.govnih.govrsc.org
The concentration of the remaining dissolved L-cystine is then measured, often using fluorometric or colorimetric methods, to determine the inhibitor's potency. nih.gov From these dose-response curves, an EC₅₀ value—the concentration required to inhibit crystallization by 50%—can be calculated. acs.orgresearchgate.net For L-CDME, the EC₅₀ has been reported to be 4.31 μM. nih.gov These assays have been crucial for structure-activity relationship (SAR) studies, allowing researchers to compare the potency of L-CDME to newer generations of inhibitors, such as L-cystine diamides, which have shown significantly lower EC₅₀ values, indicating higher potency. acs.orgnih.govresearchgate.net The results from these bulk crystallization assays correlate well with nanoscale observations from atomic force microscopy, confirming that the reduction in crystal mass is a direct kinetic effect of inhibiting crystal growth. nih.govnih.gov
Table 1: In Vitro Inhibition of L-Cystine Crystallization
| Compound | EC₅₀ (μM) | Relative Potency vs. L-CDME | Reference |
|---|---|---|---|
| L-Cystine dimethyl ester (L-CDME) | 4.31 | 1x | nih.gov |
| LH708 (L-cystine diamide) | 0.058 | ~70x more potent | nih.gov |
| LH1753 (L-cystine diamide) | Not specified, but ~120x more potent than L-CDME | ~120x more potent | acs.org |
Investigations into Redox Regulation in Model Systems
In vitro studies have explored the role of L-cystine and its derivatives, including cell-penetrant esters, in modulating cellular redox balance. nih.govfrontiersin.org Cellular redox homeostasis is critical for normal physiological function, and its dysregulation is implicated in numerous pathologies. biorxiv.orgnih.gov The availability of cysteine, a precursor to the major intracellular antioxidant glutathione (B108866) (GSH), is a rate-limiting step in maintaining this balance. biorxiv.org Since cysteine is rapidly oxidized to L-cystine in extracellular environments like culture media, the transport of L-cystine into the cell and its subsequent reduction back to cysteine are vital processes. nih.govbiorxiv.org
L-Cystine dimethyl ester, as a disulfide, can participate in thiol-disulfide exchange reactions, a fundamental process in redox chemistry. nih.govnih.gov In biological systems, this reactivity allows it to interact with redox-active species, most notably thiols such as glutathione and cysteine. nih.govacs.org Dithiols, for example, are known to be effective disulfide-reducing agents because the resulting trans-thiolation products can be rapidly cleaved through the formation of stable intramolecular disulfide bonds. nih.govacs.org While L-CDME is not a dithiol, its disulfide bond is susceptible to reduction by cellular thiols. biorxiv.org Once transported into the cell, L-cystine (derived from L-CDME) is rapidly reduced to two molecules of L-cysteine by enzymes like cystine reductase. biorxiv.org This process consumes reducing equivalents (e.g., from NADPH) but ultimately replenishes the intracellular pool of cysteine, a key component of the antioxidant glutathione. biorxiv.org The reactivity and redox potential of disulfide bonds are influenced by the local chemical environment, including pH and the presence of adjacent functional groups that can stabilize or destabilize the thiol or thiolate forms. nih.gov
By effectively delivering a cysteine source into cells, L-cystine esters can play a significant role in modulating cellular redox status in vitro. frontiersin.orgnih.govnih.gov The primary mechanism is by bolstering the synthesis of glutathione (GSH), a critical tripeptide for detoxifying reactive oxygen species (ROS) and maintaining a reducing intracellular environment. biorxiv.orgnih.gov In cell culture models, cysteine is often a limiting factor for GSH synthesis due to its rapid oxidation to cystine in the medium. nih.gov Cells that express the system xc- transporter can import extracellular cystine, which is then reduced to cysteine for GSH production. nih.govbiorxiv.org
Supplementing cultures with L-cystine or its cell-permeable esters can enhance GSH synthesis, rebalance (B12800153) the redox homeostasis (as measured by the GSH/GSSG ratio), and scavenge ROS. nih.gov For instance, in a study on non-small cell lung cancer cells, cystine supplementation increased GSH synthesis, which in turn reversed drug resistance linked to an imbalanced redox microenvironment. nih.gov The ability of cell-penetrant thiol esters to rapidly enter cells and supply the cysteine substrate for GSH synthesis is a key attribute being explored in various model systems. frontiersin.orgfrontiersin.orgnih.gov Research has shown that various L- and D-cysteine/cystine esters can deliver the parent thiol into cells within both the peripheral and central nervous systems, suggesting a broad potential to influence redox status across different cell types. frontiersin.orgnih.goviu.edu
Probing Molecular Recognition and Binding Events
L-Cystine dimethyl ester dihydrochloride (L-CDME) serves as a significant tool in the study of molecular recognition and binding events, particularly in the context of biomineralization and crystallography. Its structural similarity to L-Cystine allows it to act as a "molecular imposter," providing a unique mechanism to probe and interfere with the crystal growth of L-Cystine, a process central to the formation of certain types of kidney stones. nih.govnih.govacs.org
The primary application in this area is the inhibition of L-Cystine crystal growth. Research has demonstrated that L-CDME is a tailored growth inhibitor that operates through stereoselective binding to specific, crystallographically unique sites on the surface of growing L-Cystine crystals. nih.govacs.org This interaction is a clear example of molecular recognition, where the inhibitor's structure is precisely matched to the crystal's surface topology at a molecular level. nih.gov
Studies utilizing in situ atomic force microscopy (AFM) have provided nanoscale visualization of these binding events. AFM observations reveal that L-CDME binding to the crystal growth sites frustrates the further attachment of L-Cystine molecules, thereby dramatically reducing the growth velocity of the crystal steps. nih.gov The efficacy of this inhibition is highly sensitive to the inhibitor's molecular structure, including its terminal substituents and the presence of the internal disulfide group, underscoring the specificity of the molecular recognition involved. acs.org
Molecular modeling has further elucidated the binding mechanism, suggesting that steric hindrance from one of the ester methyl groups prevents L-CDME from binding at certain ledge sites, forcing it to attach at other specific sites where it can effectively block crystal propagation. nih.gov This mechanism is consistent with the Cabrera-Vermilyea model of impurity action, where inhibitor molecules pin the step edges and block their advancement. nih.gov The correspondence between effects observed at the microscopic level with AFM and the macroscopic outcomes, such as reduced crystal yield and altered crystal habit, provides a comprehensive picture of the molecular recognition process. nih.gov
| Research Finding | Method | Outcome | Reference(s) |
| Inhibition of Crystal Growth | Atomic Force Microscopy (AFM), Bulk Crystallization Studies | L-CDME dramatically reduces the growth velocity of L-Cystine crystal surfaces. | nih.gov |
| Molecular Imposter Mechanism | Kinetic Analysis, Molecular Modeling | L-CDME acts as a molecular imposter, binding stereoselectively to specific crystal growth sites. | nih.govacs.org |
| Alteration of Crystal Habit | Bulk Crystallization | The presence of L-CDME alters the final morphology of L-Cystine crystals, reflecting its specific binding mode. | nih.govacs.org |
| Increased Supersaturation | Solubility Assays | L-CDME allows for a higher sustainable supersaturation of L-Cystine in solution before crystallization occurs. | acs.org |
Use in Cell-Free Systems and Biochemical Assays (e.g., protein folding studies)
While direct, widespread application of this compound in cell-free protein synthesis systems is not extensively documented in current literature, its relevance to biochemical assays, particularly those involving peptide chemistry and the principles of protein folding, is rooted in the fundamental biochemistry of its parent molecule, L-Cystine.
The disulfide bond of L-Cystine is a critical structural component in many proteins, forming covalent cross-links that stabilize tertiary and quaternary structures. wikipedia.org The process of oxidative protein folding, where reduced cysteine residues are oxidized to form these disulfide bonds, is a key biochemical event. In vitro studies have shown that L-Cystine itself can participate in this process by transferring disulfide bonds to proteins, a mechanism that can activate certain enzymes. researchgate.net This highlights the importance of the cystine/cysteine redox couple in biochemical assays designed to study protein folding and function.
This compound, as a derivative of L-Cystine, finds application in related biochemical areas such as peptide synthesis. sigmaaldrich.com In this context, it can be used as a building block to introduce a disulfide bridge into a synthetically made peptide. The ester groups modify the carboxyl ends of the L-Cystine molecule, altering its solubility and reactivity for specific synthetic methodologies. This application is a form of biochemical assay where the controlled formation of peptide bonds is the primary goal.
Although research into cysteine-based modulators for trapping protein folding intermediates exists, these studies have typically employed other cysteine derivatives, such as cysteine-containing dipeptides, rather than L-Cystine dimethyl ester. rsc.org The open nature of cell-free systems makes them amenable to the addition of various components to facilitate protein folding, including chaperones and enzymes that manage disulfide bond formation. nih.gov While L-Cystine dimethyl ester is not a standard additive, the foundational role of cysteine and cystine in these systems is paramount; indeed, the depletion of amino acids like cysteine can halt protein synthesis altogether. nih.gov
| Compound/System | Biochemical Role / Application | Relevance | Reference(s) |
| L-Cystine | Formation of disulfide bonds in proteins | Essential for stabilizing the tertiary and quaternary structure of many proteins. Can transfer disulfide bonds to proteins in vitro. | wikipedia.orgresearchgate.net |
| This compound | Reagent in peptide synthesis | Used as a building block to incorporate disulfide bridges into synthetic peptides. | sigmaaldrich.com |
| Cysteine-containing dipeptides | Modulators of protein folding | Can be used to trap folding intermediates and study non-native protein conformations. | rsc.org |
| Cell-Free Protein Synthesis (CFPS) Systems | In vitro protein production | The availability of all amino acids, including cysteine, is essential for synthesis. The system allows for the study of protein folding under controlled conditions. | nih.gov |
Analytical Chemistry Methodologies Utilizing L Cystine Dimethyl Ester Dihydrochloride
Development of Analytical Standards and Reference Materials
The availability of L-Cystine dimethyl ester dihydrochloride (B599025) in high purity is fundamental to its role as an analytical standard. sigmaaldrich.comsigmaaldrich.com Certified Reference Materials (CRMs) and analytical standards are crucial for ensuring the accuracy, reliability, and comparability of analytical measurements. L-Cystine dimethyl ester dihydrochloride serves as a reference material in the development and validation of analytical methods, for instrument calibration, and in quality control procedures. Its well-defined chemical structure and molecular weight allow it to be used as a benchmark for the identification and quantification of related compounds in complex matrices. scbt.com Major chemical suppliers provide this compound with specified purity levels, often greater than 95-98%, which is a prerequisite for its use as a reference standard in regulated and research environments. sigmaaldrich.comthermofisher.com
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 32854-09-4 | sigmaaldrich.comglentham.com |
| Molecular Formula | C₈H₁₆N₂O₄S₂ · 2HCl | sigmaaldrich.comglentham.com |
| Molecular Weight | 341.28 g/mol | sigmaaldrich.comglentham.com |
| Purity | ≥95% | sigmaaldrich.com |
| Melting Point | 182-183 °C (decomposes) | sigmaaldrich.com |
Application in Liquid Chromatography (LC) and Mass Spectrometry (MS) Techniques
Liquid chromatography (LC) combined with mass spectrometry (MS) is a powerful technique for the separation, identification, and quantification of compounds in various samples. This compound and related cystine derivatives are frequently analyzed using these methods, particularly in biomedical and nutritional studies. nii.ac.jp
Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), provides a rapid and reliable method for the quantification of cystine and its derivatives. uu.nl This technique offers high resolution, sensitivity, and speed compared to conventional HPLC. For instance, a UPLC-MS/MS method developed for the quantification of cystine in human renal proximal tubule cells demonstrated excellent linearity and a low limit of quantification (LLOQ) of 0.1 μmol/L. uu.nl The method allowed for fast sample processing and accurate measurement in both healthy and diseased cells. uu.nl A typical analysis involves a short run time, often around 3 minutes, with the analyte and its isotopically labeled internal standard eluting without interference. uu.nl The high sensitivity and specificity of UPLC-MS/MS make it an ideal platform for analyzing this compound in biological matrices.
| Parameter | Condition | Source |
|---|---|---|
| Chromatographic System | UPLC coupled to tandem mass spectrometry | uu.nl |
| Mobile Phase | Acetonitrile (B52724) and 0.1% (v/v) formic acid in ultrapure water | uu.nl |
| Total Run Time | 3.0 minutes | uu.nl |
| Analyte Elution Time | ~0.63 minutes | uu.nl |
| Linearity Range | 0.1 to 20 μmol/L | uu.nl |
| Lower Limit of Quantification (LLOQ) | 0.1 μmol/L | uu.nl |
| Accuracy | 97.3% to 102.9% | uu.nl |
Proper sample preparation is critical for successful LC-MS/MS analysis, as it minimizes matrix effects and ensures the stability of the analyte. thermofisher.commdpi.com A significant challenge in the analysis of thiol-containing compounds like cysteine and its derivatives is their susceptibility to oxidation to the corresponding disulfide form (cystine). nih.govnih.gov To prevent this and ensure accurate quantification of the native thiol/disulfide ratio, samples are often treated with an alkylating agent. thermofisher.com N-ethylmaleimide (NEM) is commonly used to block free thiol groups, thereby preventing their auto-oxidation during sample workup. uu.nlresearchgate.net
The general workflow for sample preparation involves:
Alkylation: Treatment with a thiol-blocking agent like NEM. uu.nl
Lysis and Deproteinization: Cells or tissues are lysed, and proteins are precipitated, often using an acid such as sulfosalicylic acid. uu.nl
Centrifugation: The sample is centrifuged to remove precipitated proteins and cellular debris.
Analysis: The resulting supernatant, containing the stabilized analyte, is injected into the LC-MS/MS system. uu.nl
This preparation ensures that the measurement reflects the true concentration of the compound at the time of sampling. nih.gov
Derivatization Reagent in Analytical Sample Preparation
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. researchgate.net In the context of LC-MS, derivatization can enhance ionization efficiency, improve chromatographic retention, and increase the stability of the analyte. ddtjournal.com While this compound is itself an analyte, its structural motifs, particularly the thiol group (in its reduced cysteine form) and amino group, are targets for derivatization. Furthermore, chiral thiol reagents derived from cysteine are used for the stereochemical analysis of other molecules. nih.govmdpi.com
Pre-column derivatization involves reacting the analyte with a reagent before injection into the chromatography system. creative-proteomics.com This strategy is widely used for amino acid analysis because most amino acids lack a strong chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. lcms.cz Reagents such as o-phthalaldehyde (B127526) (OPA), in combination with a thiol, react with primary amines to form highly fluorescent isoindole derivatives. mdpi.comjascoinc.com
A key application related to cysteine esters is the use of chiral thiols in OPA derivatization to resolve enantiomers (D- and L-forms) of amino acids. nih.govnih.gov For example, N,N-dimethyl-l-cysteine (DiCys), a derivative of L-cysteine, has been used with OPA as an effective derivatization method for detecting chiral amine metabolites in LC-MS analyses. nih.govmdpi.com This DiCys/OPA method demonstrated excellent performance in terms of chiral separation and ionization efficiency, outperforming other commonly used chiral thiols. mdpi.comnih.gov This highlights a strategy where a derivative of L-cysteine acts as a crucial component of the derivatization cocktail for analyzing other chiral molecules.
| Reagent | Target Functional Group | Key Features | Source |
|---|---|---|---|
| o-Phthalaldehyde (OPA) + Thiol | Primary Amines | Forms fluorescent derivatives; reaction is rapid. | jascoinc.com |
| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary and Secondary Amines | Used for secondary amines like proline that do not react with OPA. | mdpi.comjascoinc.com |
| Phenyl Isothiocyanate (PITC) | Primary and Secondary Amines | Produces stable derivatives detectable by UV. | creative-proteomics.comresearchgate.net |
| Dansyl Chloride | Primary and Secondary Amines | Forms derivatives with strong fluorescence and UV absorption. | creative-proteomics.com |
| Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) | Primary Amines | Chiral derivatizing agent for resolving enantiomers. | nih.gov |
The accurate analysis of thiols like cysteine requires strategies to prevent their oxidation and disulfide exchange during sample preparation. nih.govnih.gov This is achieved by using thiol-specific alkylating reagents that form stable thioether bonds. These reagents are crucial for "fixing" the thiol content of a sample at the moment of collection. nih.gov
Commonly used thiol-specific alkylating reagents include:
Monobromobimane (B13751) (mBBr): This reagent reacts with thiols to form fluorescent derivatives, allowing for sensitive detection by LC-MS/MS while preventing oxidation. nih.govnih.gov It is effective for quantifying cysteine-containing dipeptides and other low-molecular-weight thiols. nih.gov
N-ethylmaleimide (NEM): NEM is widely used to alkylate sulfhydryl groups, thereby preventing disulfide bond formation. uu.nlresearchgate.net The resulting NEM-adducts can be readily analyzed by LC-MS. researchgate.net
Iodoacetic acid (IAA): IAA is another classic alkylating agent that reacts with cysteine residues.
While these reagents are used to derivatize thiols for analysis, compounds containing a disulfide bond, such as this compound, can participate in thiol-disulfide exchange reactions with free thiols. This reactivity forms the basis of assays where the disulfide compound acts as a reagent to probe for free thiol groups in a sample.
Theoretical and Computational Studies
Molecular Modeling and Conformational Analysis
The three-dimensional arrangement of L-Cystine dimethyl ester dihydrochloride (B599025) is fundamentally defined by the rotational freedom around its disulfide bridge and its carbon backbone. The most definitive insight into its preferred conformation comes from experimental X-ray crystallography, which provides a solid-state snapshot of its structure.
Evaluation of Conformational Preferences
In the crystalline form, the C(α)-S-S-C(α) dihedral angle is -84.4°, which signifies a "left-handed" helical sense for the cystinyl group. iucr.org This is a notable conformational preference, as the parent L-cystine molecule, in its hexagonal and tetragonal crystalline forms, exhibits the opposite "right-handed" helical sense. iucr.org The specific torsion angles within the molecule, as determined by X-ray diffraction, dictate its extended structure.
Below is a table of selected torsion angles from the crystal structure analysis, providing a quantitative description of the molecule's conformation.
| Torsion Angle | Value (°) |
| C(1)-S(1)-S(2)-C(5) | -84.4 |
| N(1)-C(1)-C(3)-O(1) | -15.4 |
| C(2)-C(1)-C(3)-O(1) | 104.9 |
| N(1)-C(1)-C(2)-S(1) | -62.3 |
| C(3)-C(1)-C(2)-S(1) | 55.4 |
| N(2)-C(5)-C(7)-O(3) | -33.9 |
| C(6)-C(5)-C(7)-O(3) | 88.0 |
| N(2)-C(5)-C(6)-S(2) | -60.9 |
| C(7)-C(5)-C(6)-S(2) | 57.0 |
| Data sourced from the crystallographic study by Vijayalakshmi & Srinivasan (1975). iucr.org |
Analysis of Intramolecular Interactions
The conformation observed in the crystal structure is stabilized by a combination of factors, including the inherent energetic preferences of the torsion angles and the packing forces within the crystal lattice. Analysis of the bond lengths and angles shows values that are consistent with other amino acid derivatives. iucr.org For instance, the S-S bond length is typical for a disulfide bridge. iucr.org The ester groups show distinct C-O single bond and C=O double bond character, with average distances aligning with those found in other carboxylic acids. iucr.org While the solid-state structure is predominantly stabilized by an extensive network of intermolecular hydrogen bonds, the observed conformation represents a low-energy state under these conditions. iucr.org
Quantum Chemical Calculations (e.g., DFT, NBO, QTAIM)
Detailed quantum chemical calculations provide deeper insights into the electronic properties and vibrational modes of a molecule. However, dedicated computational studies focusing specifically on the electronic structure and vibrational spectra of isolated L-Cystine dimethyl ester dihydrochloride are not extensively available in the current scientific literature. The following sections reflect the information available, primarily drawing from the experimental crystal structure analysis where relevant.
Electronic Structure Characterization
Specific electronic structure characterizations of this compound using methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO), or Quantum Theory of Atoms in Molecules (QTAIM) have not been reported in dedicated studies. Such analyses would be valuable for quantifying charge distributions, orbital interactions, and the nature of chemical bonds, particularly the disulfide linkage and the effects of the protonated amine and ester functional groups.
Vibrational Spectrum Simulations
Theoretical simulations of the vibrational spectrum (e.g., Infrared and Raman spectra) for this compound are not presently found in the surveyed literature. These simulations, typically performed using DFT, would allow for the assignment of specific vibrational modes to experimentally observed spectral peaks, aiding in the detailed structural characterization of the molecule in various states.
Hydrogen Bonding Analysis
The crystal structure of this compound monohydrate is stabilized by an extensive network of intermolecular hydrogen bonds. iucr.org The protonated amino groups (NH3+), the chloride ions, and the water molecule of crystallization act as the primary donors and acceptors. This network is critical in defining the molecular packing and the stability of the crystal lattice. iucr.org The specific conformation of the molecule is locked in place by these strong intermolecular interactions, which involve all available hydrogen bond donors and acceptors. iucr.org
Simulations of Molecular Interactions and Reaction Pathways
Simulations of Molecular Interactions
Molecular dynamics (MD) simulations have been employed to investigate the interactions of L-Cystine with biological macromolecules, which is crucial for understanding its transport and recognition at a cellular level. For instance, simulations have been used to model the binding of L-Cystine to the human cystine/glutamate antiporter, system xc-. researchgate.netresearchgate.net These computational models help to elucidate the specific molecular interactions responsible for the binding and transport of L-Cystine.
In these simulations, the anionic form of L-Cystine is docked into the binding site of the transporter protein. researchgate.netresearchgate.net The stability of this binding and the key interactions are then analyzed over the course of the simulation. The findings from such studies can be summarized in terms of the interacting residues and the nature of the interactions, which are predominantly hydrogen bonds and polar interactions. researchgate.netresearchgate.net
Table 1: Simulated Molecular Interactions of L-Cystine in the Binding Site of System xc-
| Interacting Component | Type of Interaction |
| Key Amino Acid Residues | Hydrogen Bonds |
| Water Molecules | Hydrogen Bonds |
| Transporter Surface | Polar Interactions |
This data is based on molecular dynamics simulations of the parent compound, L-Cystine, and is presented to infer the potential interaction behavior of its derivatives. researchgate.netresearchgate.net
These simulations reveal a network of hydrogen bonds and polar contacts that stabilize L-Cystine within the binding pocket of the transporter. researchgate.netresearchgate.net Understanding these interactions for the parent molecule provides a template for hypothesizing how the esterification in L-Cystine dimethyl ester might alter binding affinity or specificity.
Reaction Pathways and Thermochemical Studies
While specific reaction pathway simulations for this compound are not documented, theoretical studies on L-Cystine have provided important thermochemical data. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, have been used to determine the enthalpies of formation and bond dissociation enthalpies for L-Cystine and related species. researchgate.netnih.govnih.gov
These computational thermochemical studies are essential for understanding the stability of the molecule and the energetics of potential chemical transformations, such as the cleavage of the disulfide bond, which is a key aspect of its biochemistry. wikipedia.org For example, standard ab initio molecular orbital calculations at the G3(MP2)//B3LYP and G3 levels have been performed to estimate the enthalpy of formation of L-Cystine in the gaseous phase. researchgate.netnih.gov
Table 2: Calculated Thermochemical Data for L-Cystine
| Thermochemical Parameter | Calculated Value | Computational Method |
| Gas-Phase Enthalpy of Formation | -755 ± 10 kJ/mol | G3(MP2)//B3LYP / G3 |
This data pertains to the parent compound, L-Cystine, and offers a baseline for the energetic properties of its derivatives. researchgate.netnih.gov
Such computational data is fundamental for predicting the feasibility of various reaction pathways. For this compound, these foundational calculations on L-Cystine would be a prerequisite for modeling its reactions, such as hydrolysis of the ester groups or reduction of the disulfide bond. The electronic structure and energetics of the parent molecule are critical for building accurate models of the reactivity of its derivatives. researchgate.netnih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes
The synthesis of L-cystine dimethyl ester dihydrochloride (B599025) is foundational to its application in research. Traditional methods have been well-established, but the pursuit of more efficient, scalable, and environmentally benign synthetic routes remains an active area of investigation.
Established synthesis protocols typically involve the esterification of L-cystine using methanol (B129727) in the presence of an acid catalyst. One common method employs thionyl chloride in methanol. In this process, L-cystine is suspended in methanol and cooled, after which thionyl chloride is added gradually while maintaining a low temperature. The reaction mixture is then refluxed for several hours to drive the esterification to completion. google.comgoogle.com An alternative approach utilizes hydrogen chloride (HCl) gas bubbled into a cold solution of methanol, which is then added to a slurry of L-cystine and heated to reflux. google.com
These methods, while effective, involve hazardous reagents like thionyl chloride and HCl gas. Future research is leaning towards the development of greener synthetic alternatives. This includes exploring solid acid catalysts, enzymatic processes, and milder reaction conditions to reduce environmental impact and improve safety. The goal is to create pathways that are not only efficient in yield but also align with the principles of sustainable chemistry.
| Method | Reagents | Key Conditions | Reference |
| Thionyl Chloride Method | L-Cystine, Methanol, Thionyl Chloride | Cool to 0-5°C, add thionyl chloride, then reflux for ~4 hours. | google.com |
| HCl/Methanol Method | L-Cystine, Methanol, HCl gas | Prepare HCl/Methanol solution at -5 to -10°C, add to L-cystine, then reflux. | google.com |
| Acidification with Dimethyl Carbonate | L-Cysteine, Dimethyl Carbonate, Base | Acidification of L-cysteine in the presence of a base. | biosynth.com |
Advanced Functional Material Design and Applications
A significant area of emerging research for L-cystine dimethyl ester dihydrochloride is in the design of advanced functional materials, particularly for biomedical applications. Its most notable application is in the management of cystinuria, a genetic disorder characterized by the formation of L-cystine kidney stones. nih.gov
L-cystine dimethyl ester (CDME) acts as a "molecular imposter" to inhibit the crystallization of L-cystine. nih.govnih.gov Research using techniques like atomic force microscopy (AFM) has shown that CDME can bind specifically to the crystal growth sites on L-cystine crystals. nih.gov This binding frustrates the further attachment of L-cystine molecules, thereby slowing or preventing the growth of stones. nih.gov
While effective, CDME has limitations, including instability due to the hydrolysis of its ester groups back to L-cystine, the very molecule that causes the stones. nih.gov This has prompted researchers to use CDME as a lead compound to design more stable and potent derivatives. nih.govnih.gov Studies have shown that L-cystine diamides, for example, are significantly more effective at inhibiting crystal growth and possess better chemical and metabolic stability. nih.govnih.gov In comparative studies, L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide) were found to be seven and twenty-four times more effective, respectively, than CDME in increasing the metastable supersaturation range of L-cystine. nih.gov
Future work in this area will likely focus on designing next-generation crystal growth inhibitors inspired by the CDME scaffold, aiming for enhanced stability, efficacy, and biocompatibility for potential therapeutic use.
Integration into Complex Chemical and Biological Systems
The integration of this compound into more complex systems is a key aspect of ongoing research, spanning from its use as a chemical intermediate to its role in biological studies.
In synthetic chemistry, it serves as a useful starting material. For instance, it is used in the preparation of N,N'-bis-benzyloxycarbonyl cystine dimethyl ester, an intermediate for synthesizing S-aryl-L-cysteine derivatives, which have applications in medicinal chemistry, including in the development of HIV protease inhibitors. google.comgoogle.com Its utility in peptide synthesis is also recognized.
In biological systems, beyond its role in cystinuria research, the compound has been investigated for other potential therapeutic activities. Some research suggests it may have antitumor activity, with a proposed mechanism involving the generation of hydrogen peroxide under UV light or the inhibition of DNA synthesis, although this is not yet fully understood. biosynth.com The compound's interaction with cellular transport systems and its metabolic fate are critical areas for future investigation. As a cell-permeant analog of L-cystine, its derivatives are being explored to understand and potentially overcome cellular transport limitations and oxidative stress-related mechanisms in various conditions. nih.gov
Methodological Advancements in Characterization and Analysis
Accurate and sensitive analytical methods are crucial for the study of this compound. Standard characterization relies on a suite of established techniques, but advancements are continually sought to improve resolution, sensitivity, and throughput.
The compound is typically characterized by its physical properties, such as its melting point (approximately 182-183 °C with decomposition) and specific optical rotation. Spectroscopic methods are essential for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecule's proton and carbon framework. nih.govchemicalbook.com
Mass Spectrometry (MS) is used to confirm the molecular weight (341.28 g/mol for the dihydrochloride salt) and fragmentation patterns. biosynth.comchemicalbook.com
For quantitative analysis, particularly in complex matrices like biological fluids or pharmaceutical formulations, chromatographic techniques are paramount. High-Performance Liquid Chromatography (HPLC) is a common method. However, like its parent amino acid, this compound lacks a strong chromophore for UV detection at higher wavelengths. longdom.org This necessitates detection at low wavelengths (around 200-220 nm) or the use of pre-column or post-column derivatization to attach a UV-active or fluorescent tag. longdom.orggoogle.comresearchgate.net Reagents like Dansyl Chloride have been used for the derivatization of related amino acids to enhance detection. researchgate.net
Future advancements will likely focus on developing direct, highly sensitive analytical methods without the need for derivatization, possibly using techniques like mass spectrometry-coupled liquid chromatography (LC-MS). Furthermore, spectroscopic techniques like Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, which are powerful for analyzing cysteine and cystine, could be further adapted for detailed structural and interaction studies of the dimethyl ester derivative. myfoodresearch.com
Q & A
Q. What are the established methods for synthesizing L-cystine dimethyl ester dihydrochloride, and how can purity be validated experimentally?
this compound is synthesized via esterification of L-cystine with methanol under acidic conditions. A reported method involves chlorination of this compound in chloroform to generate intermediates for peptide synthesis . To ensure purity (>95%), researchers should employ analytical techniques such as:
- High-Performance Liquid Chromatography (HPLC) for quantifying esterification efficiency.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the methyl ester groups and disulfide bond .
- Mass Spectrometry (MS) to verify molecular weight and detect impurities .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Structural characterization relies on:
- X-ray Crystallography : Resolves bond lengths (e.g., C–S: ~1.81 Å, S–S: ~2.03 Å) and torsion angles, critical for understanding conformational stability .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) and hydrochloride interactions .
- Elemental Analysis : Validates stoichiometry of Cl⁻ ions (theoretical Cl%: ~21.2%) .
Q. How is this compound utilized in biochemical assays, and what optimization steps are required?
The compound is used as a substrate or stabilizing agent in enzymatic assays (e.g., catalase activity tests) . Optimization includes:
- Concentration Titration : Testing 0.1–10 mM ranges to balance solubility and inhibitory effects.
- pH Adjustment : Ensuring compatibility with assay buffers (stable at pH 4–6 due to hydrochloride groups) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bond lengths and angles for L-cystine derivatives across crystallographic studies?
Discrepancies arise from differences in salt forms (e.g., dihydrochloride vs. dihydrobromide) or hydration states. To address this:
- Compare torsion angles (e.g., N–C–C–S dihedral angles) from multiple studies .
- Conduct density functional theory (DFT) calculations to model electronic environments and validate experimental data .
- Use synchrotron radiation for high-resolution crystallography to reduce measurement errors .
Q. What experimental strategies mitigate disulfide bond reduction or ester hydrolysis during long-term storage of this compound?
Stability challenges include:
Q. How can this compound be applied in studying cellular redox regulation, and what methodological controls are essential?
As a precursor for intracellular cysteine delivery, experimental design should include:
- Control for Extracellular Reduction : Use membrane-impermeable reducing agents (e.g., TCEP) to distinguish intracellular vs. extracellular disulfide reduction .
- Cytoprotection Assays : Measure glutathione (GSH) levels via LC-MS after treatment to correlate with Nrf2 activation .
- Dose-Response Studies : Assess toxicity thresholds (e.g., MTT assays) to avoid confounding cell viability results .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing variability in synthesis yields or assay reproducibility?
- Multivariate Analysis : Use ANOVA to identify factors (e.g., reaction temperature, solvent purity) affecting synthesis yields .
- Error Propagation Models : Quantify uncertainty in assay results due to ester hydrolysis or instrument sensitivity .
- Open-Source Tools : Implement Python/R scripts for batch processing crystallographic or spectroscopic data .
Q. How can researchers ensure experimental reproducibility when modifying existing protocols for this compound applications?
- Detailed Metadata Reporting : Document solvent lot numbers, humidity, and equipment calibration in supplementary materials .
- Cross-Validation : Replicate key steps (e.g., esterification) using alternative methods (e.g., thionyl chloride vs. HCl/methanol) .
- Peer Review of Protocols : Share preprints or protocols.io entries for community feedback before publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
